4-Fluoro-3-((4-methylpiperidin-1-yl)methyl)phenylboronic acid
Description
Properties
IUPAC Name |
[4-fluoro-3-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BFNO2/c1-10-4-6-16(7-5-10)9-11-8-12(14(17)18)2-3-13(11)15/h2-3,8,10,17-18H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKQIFKSHLOVAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)CN2CCC(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501159689 | |
| Record name | Boronic acid, B-[4-fluoro-3-[(4-methyl-1-piperidinyl)methyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501159689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704063-90-0 | |
| Record name | Boronic acid, B-[4-fluoro-3-[(4-methyl-1-piperidinyl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-fluoro-3-[(4-methyl-1-piperidinyl)methyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501159689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Route 1: Halogen-Boron Exchange
This method adapts strategies from the synthesis of structurally similar compounds (e.g., 3,5-difluoro-4-methyl phenylboronic acid).
- Intermediate 1: 4-Bromo-3-((4-methylpiperidin-1-yl)methyl)fluorobenzene
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | -78°C (lithiation step) | |
| Solvent System | THF/HCl/ethyl acetate | |
| Purification | Hexane rinse |
Route 2: Suzuki-Miyaura Cross-Coupling
This approach leverages boronic acid intermediates in cross-coupling reactions.
- Intermediate 2: 3-((4-Methylpiperidin-1-yl)methyl)-4-fluorophenyl triflate
- Prepare from 4-fluoro-3-(hydroxymethyl)phenol via triflation.
- React with 4-methylpiperidine under Mitsunobu conditions (DIAD, PPh₃).
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ | |
| Solvent System | DME/H₂O/EtOH (1:1:0.5) | |
| Yield Range | 29–91% (analogous cases) |
Challenges and Optimization
- Regioselectivity : Ensure proper positioning of substituents during alkylation/boronation.
- Stability : Boronic acids are prone to protodeboronation; use stabilized intermediates (e.g., boronic esters).
- Purification : Column chromatography or recrystallization (hexane/ethyl acetate) improves purity.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Halogen-Boron Exchange | High yield, scalable | Low-temperature handling |
| Suzuki-Miyaura Coupling | Mild conditions | Requires pre-functionalized substrates |
Quality Control
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-((4-methylpiperidin-1-yl)methyl)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Water or Aqueous Solutions: For hydrolysis reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation.
Phenol Derivatives: Formed through hydrolysis.
Scientific Research Applications
4-Fluoro-3-((4-methylpiperidin-1-yl)methyl)phenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-3-((4-methylpiperidin-1-yl)methyl)phenylboronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. This process involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid group transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-fluoro-3-((4-methylpiperidin-1-yl)methyl)phenylboronic acid can be compared to related phenylboronic acid derivatives, as summarized below:
Table 1: Structural and Functional Comparison of Analogous Boronic Acids
*Calculated based on molecular formula.
Key Comparative Insights
In contrast, electron-donating groups like methylpiperidinylmethyl may reduce reactivity but improve selectivity in sterically hindered environments .
Steric Effects: The 4-methylpiperidinyl group introduces significant steric bulk compared to smaller substituents (e.g., methylthio or trifluoromethyl ). This bulk may hinder cross-coupling efficiency but improve binding specificity in kinase inhibitors .
Synthetic Yields :
- Substituents with moderate steric demand (e.g., trifluoromethyl) achieve higher yields (67–82%) in macrocyclic syntheses compared to bulkier groups .
Biological Activity
4-Fluoro-3-((4-methylpiperidin-1-yl)methyl)phenylboronic acid is a boronic acid derivative with significant potential in medicinal chemistry. This compound, characterized by its unique structure, including a fluorine atom and a piperidine moiety, has garnered attention for its biological activity and potential applications in drug discovery.
- Molecular Formula : C₁₃H₁₉BFNO₂
- Molecular Weight : 251.11 g/mol
- CAS Number : 1704063-90-0
The presence of the boronic acid functional group allows for reversible covalent binding with biomolecules, which is crucial for the development of enzyme inhibitors and other therapeutic agents .
The biological activity of this compound primarily stems from its ability to interact with specific proteins or enzymes. Preliminary studies suggest that its structural features enhance its binding properties, although comprehensive interaction profiles are still under investigation . The compound's fluorinated phenyl group and piperidine structure may confer distinct biological activities compared to other similar compounds.
Biological Activity
Research into the biological activity of this compound indicates several potential therapeutic applications:
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Fluoro-3-((4-methylpiperazin-1-yl)methyl)phenylboronic acid | C₁₂H₁₈BFN₂O₂ | Contains a piperazine instead of piperidine |
| 3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenylboronic acid | C₁₃H₁₉BFNO₂ | Different positional substitution on the phenyl ring |
| 3-Fluoro-4-(methylsulfonyl)phenylboronic acid | C₉H₁₃BFNO₂S | Contains a sulfonyl group instead of piperidine |
This table illustrates how the specific combination of functional groups in this compound may confer distinct biological activities compared to its analogs.
Case Studies and Research Findings
While extensive research specifically targeting this compound is still needed, several studies have highlighted the importance of boronic acids in medicinal chemistry:
- Inhibition Studies : Research has shown that compounds with similar structural motifs can effectively inhibit target enzymes involved in disease pathways. For instance, studies on related boronic acids have demonstrated their ability to inhibit proteases critical for cancer progression .
- Pharmacokinetic Profiles : Understanding the pharmacokinetics of related compounds has provided insights into how modifications in structure can enhance solubility and metabolic stability, which are crucial for therapeutic efficacy .
- Potential Applications in Drug Development : The unique properties of boronic acids make them valuable in drug development pipelines, particularly for diseases where enzyme inhibition plays a key role .
Q & A
Q. What are the key synthetic routes for preparing 4-Fluoro-3-((4-methylpiperidin-1-yl)methyl)phenylboronic acid, and what factors influence yield optimization?
Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling or direct functionalization of pre-existing boronic acid scaffolds. For example:
- Step 1: Introduce the 4-fluoro substituent via electrophilic aromatic substitution or halogen exchange.
- Step 2: Install the 4-methylpiperidinylmethyl group via reductive amination or nucleophilic substitution, ensuring protection of the boronic acid moiety (e.g., using pinacol ester protection to prevent side reactions) .
- Yield Optimization: Catalyst choice (e.g., Pd(PPh₃)₄), solvent polarity (THF vs. DMF), and temperature (60–100°C) critically impact reaction efficiency. Purification via flash chromatography or preparative HPLC is recommended for isolating the pure product .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use , , and NMR to confirm substituent positions and boronic acid integrity. For instance, the NMR signal near -110 ppm verifies the 4-fluoro group .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for research use) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (theoretical [M+H]⁺ = 292.18 g/mol) .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-methylpiperidinylmethyl group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Steric Effects: The bulky piperidinylmethyl group may hinder transmetalation in Suzuki couplings. Researchers should optimize ligand steric bulk (e.g., switch from PPh₃ to SPhos) to enhance catalytic turnover .
- Electronic Effects: The electron-donating piperidine nitrogen increases electron density at the boronic acid, potentially accelerating oxidative addition. Computational studies (DFT/B3LYP) can predict charge distribution and guide catalyst selection .
- Experimental Validation: Compare coupling rates with/without the piperidine moiety using kinetic studies (e.g., pseudo-first-order kinetics) .
Q. What strategies can mitigate decomposition or instability during storage or reactions?
Methodological Answer:
- Storage: Store at 0–4°C under inert gas (argon) to prevent boronic acid oxidation. Lyophilization improves long-term stability .
- Reaction Conditions: Avoid protic solvents (e.g., water, alcohols) to suppress protodeboronation. Use anhydrous DMF or THF with molecular sieves .
- Stabilization Additives: Additives like 1,4-dioxane or ethylene glycol stabilize boronic acids via chelation .
Q. How to resolve discrepancies in spectroscopic data between computational predictions and experimental results?
Methodological Answer:
- DFT Refinement: Recalculate NMR chemical shifts using solvent models (e.g., PCM for DMSO) and higher basis sets (e.g., 6-311++G(d,p)) to account for solvent and relativistic effects .
- Tautomerism Check: Investigate potential keto-enol tautomerism or boroxine formation, which alter spectral profiles. Use variable-temperature NMR to identify dynamic equilibria .
- Crystallography: Single-crystal X-ray diffraction provides definitive structural validation if discrepancies persist .
Q. What are the challenges in achieving regioselective functionalization of this boronic acid in complex reaction systems?
Methodological Answer:
- Directing Groups: The fluorine atom at position 4 may act as a weak directing group. Use transient directing groups (e.g., -Bpin esters) to enhance regioselectivity in C–H activation reactions .
- Competing Reactivity: The piperidinylmethyl group may participate in unwanted hydrogen bonding. Protect the amine with Boc or Fmoc groups during functionalization .
- Catalyst Screening: Test palladium, nickel, or copper catalysts to identify systems favoring ortho/meta selectivity. For example, Cu(I) catalysts often favor ortho-arylation in boronic acid derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
